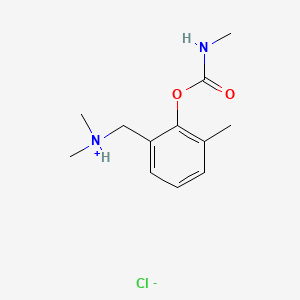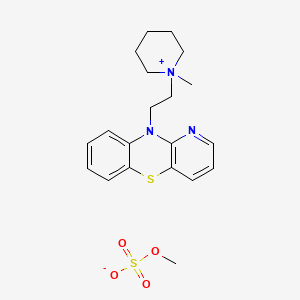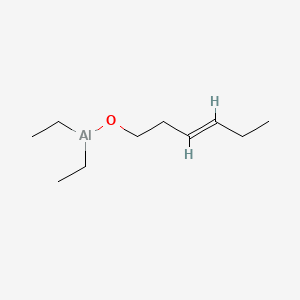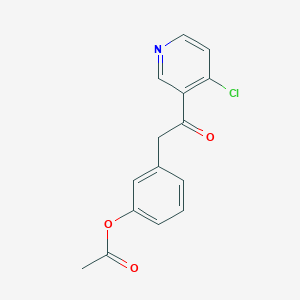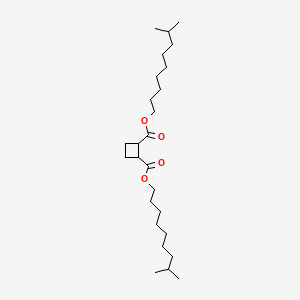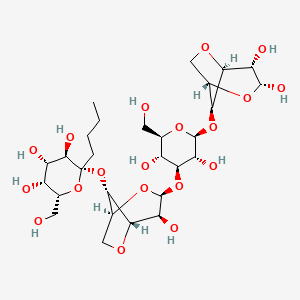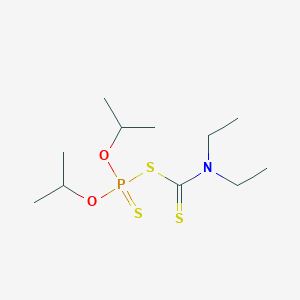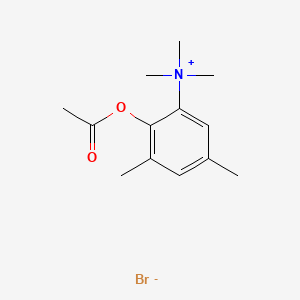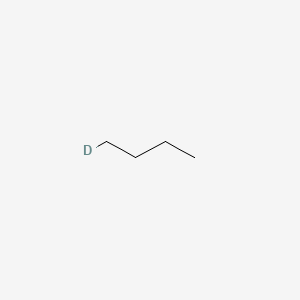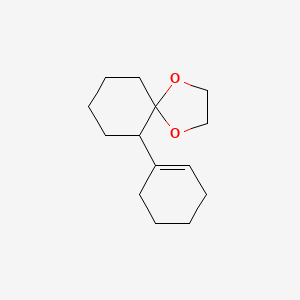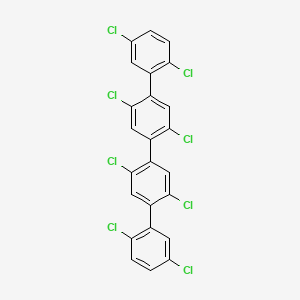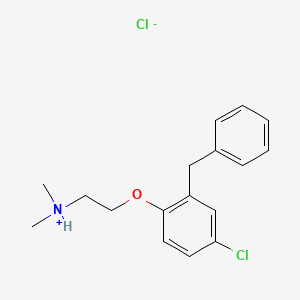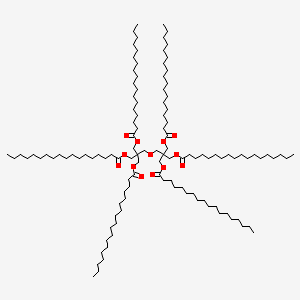
Dipentaerythritol hexastearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentaerythritol hexastearate is a chemical compound derived from dipentaerythritol and stearic acid. It is known for its unique properties, including its high melting point and excellent lubricating characteristics. This compound is widely used in various industrial applications, particularly in the production of lubricants, coatings, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexastearate is synthesized through the esterification of dipentaerythritol with stearic acid. The reaction typically involves heating dipentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and stearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to optimize yield and purity. After the reaction, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dipentaerythritol hexastearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of dipentaerythritol and stearic acid .
Common Reagents and Conditions
Esterification: Stearic acid, sulfuric acid (catalyst), temperatures of 150°C to 200°C.
Hydrolysis: Water, acidic or basic conditions, moderate temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Dipentaerythritol, stearic acid.
Scientific Research Applications
Dipentaerythritol hexastearate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of dipentaerythritol hexastearate is primarily related to its lubricating properties. The compound forms a thin, stable film on surfaces, reducing friction and wear. This is achieved through the interaction of the ester groups with the surface, creating a barrier that prevents direct contact between moving parts .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetranitrate: Known for its explosive properties and used in the production of plastic explosives.
Dipentaerythritol: Used in the production of polyesters, polyethers, and polyurethanes.
Uniqueness
Dipentaerythritol hexastearate stands out due to its excellent lubricating properties and high thermal stability. Unlike pentaerythritol tetranitrate, which is primarily used for its explosive characteristics, this compound is valued for its industrial applications in lubricants and coatings .
Properties
CAS No. |
70969-57-2 |
|---|---|
Molecular Formula |
C118H226O13 |
Molecular Weight |
1853.0 g/mol |
IUPAC Name |
[3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]-2-(octadecanoyloxymethyl)propyl] octadecanoate |
InChI |
InChI=1S/C118H226O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-111(119)126-105-117(106-127-112(120)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2,107-128-113(121)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)103-125-104-118(108-129-114(122)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4,109-130-115(123)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)110-131-116(124)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-110H2,1-6H3 |
InChI Key |
IQXDUKXUDQPOBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



